![molecular formula C13H15NO3 B14333487 N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide CAS No. 111339-35-6](/img/structure/B14333487.png)
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide is an organic compound with a complex structure that includes a phenyl ring, an acetamide group, and a methoxybutynyl ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide typically involves the following steps:
Formation of 4-Methoxybut-2-yn-1-ol: This intermediate can be synthesized by reacting 4-methoxybut-2-ynal with a suitable reducing agent.
Etherification: The 4-methoxybut-2-yn-1-ol is then reacted with 2-hydroxyphenylacetamide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxybut-2-ynyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The methoxybut-2-ynyl group can act as a reactive site for binding to enzymes or proteins, potentially inhibiting their activity . The phenyl ring and acetamide group can also contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybut-2-yn-1-ol: A precursor in the synthesis of N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide.
4-Methoxybut-2-ynal: Another related compound with similar structural features.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Shares the methoxybut-2-ynyl group but differs in its overall structure and functional groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
111339-35-6 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
N-[2-(4-methoxybut-2-ynoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H15NO3/c1-11(15)14-12-7-3-4-8-13(12)17-10-6-5-9-16-2/h3-4,7-8H,9-10H2,1-2H3,(H,14,15) |
Clave InChI |
ZLDKXCHZSMJXPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1OCC#CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


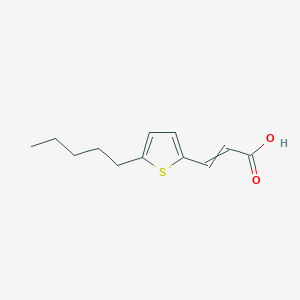
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
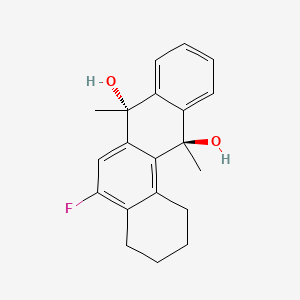
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
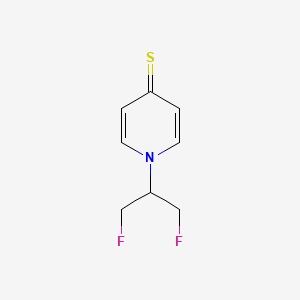
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
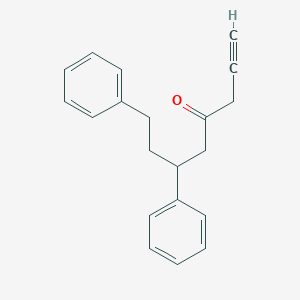
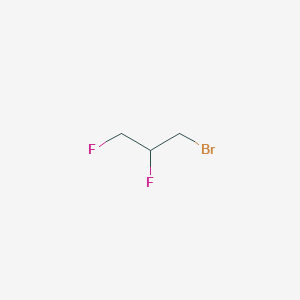
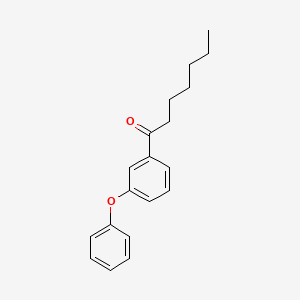
![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
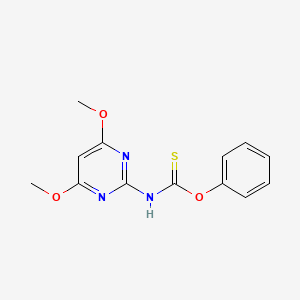
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
